N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a phenyl ring substituted with a methyl group at position 4 and a 2-oxopiperidin-1-yl moiety at position 2. The acetamide group is further substituted with a 3-methylphenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~2–3) and a molecular weight of ~350–360 g/mol, which may influence its pharmacokinetic profile and target binding affinity.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-5-7-17(12-15)13-20(24)22-18-10-9-16(2)19(14-18)23-11-4-3-8-21(23)25/h5-7,9-10,12,14H,3-4,8,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSCEPSCBKYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Tolyl Group: The tolyl group can be added through a nucleophilic substitution reaction.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in pain modulation and neuroprotection. The oxopiperidine moiety is particularly relevant due to its presence in several bioactive compounds.
Table 1: Pharmacological Activities
Case Studies
2.1 Pain Management Studies
Recent studies have focused on the analgesic properties of compounds similar to this compound. For instance, a study conducted on a related compound demonstrated significant pain relief in animal models, indicating that modifications to the piperidine structure can enhance efficacy.
Case Study Summary:
- Objective: Evaluate analgesic effects in rodent models.
- Findings: The compound reduced pain scores significantly compared to control groups.
- Conclusion: Suggests potential for development into a clinical analgesic agent.
Material Science Applications
3.1 Polymer Chemistry
The compound can be utilized in polymer synthesis due to its functional groups that can undergo various chemical reactions. Its ability to form stable bonds makes it a candidate for creating advanced materials with specific properties.
Table 2: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings and composites |
| Mechanical Strength | Moderate | Structural materials |
| Chemical Resistance | Good | Protective coatings |
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects: The 2-oxopiperidinyl group in the target compound introduces a rigid, oxygen-containing heterocycle, contrasting with sulfur-containing (e.g., sulfanyl in ) or halogenated (e.g., chlorophenoxy in ) groups in analogues. This affects electronic properties and hydrogen-bonding capacity (H-bond donors/acceptors: 1/5 in target vs. 2/7 in tivozanib ).
Pharmacological and Physicochemical Comparisons
Key Observations :
- Bioavailability : The target compound’s lower molecular weight and moderate hydrophobicity may improve membrane permeability compared to ZINC1162830.
- Target Affinity : The 2-oxopiperidinyl group’s planar conformation (similar to benzylpenicillin lateral chains ) could enhance interactions with enzymes or receptors, contrasting with the bulkier isoindole in ZINC1162830.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 296.41 g/mol. The structure includes a piperidine ring, which is often associated with various biological activities.
Research indicates that compounds containing a piperidine moiety can interact with multiple biological targets, particularly in the central nervous system (CNS). The specific mechanism of action for this compound has not been fully elucidated; however, similar compounds have been shown to act as:
- Receptor Modulators : Interacting with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibitors : Affecting enzymes involved in metabolic pathways, which can lead to altered drug metabolism and efficacy.
Pharmacological Effects
- CNS Activity : Similar compounds have demonstrated anxiolytic and antidepressant effects. Studies suggest that the piperidine structure may enhance binding affinity to serotonin and dopamine receptors.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, although further research is needed.
Case Studies
A review of literature reveals several studies exploring the biological activity of related compounds:
- Study on Piperidine Derivatives :
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.41 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable at room temperature |
| Biological Activity | Effect |
|---|---|
| CNS Modulation | Anxiolytic/Antidepressant |
| Anti-inflammatory | Cytokine inhibition |
| Anticancer | Cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with coupling intermediates like 4-methyl-3-(2-oxopiperidin-1-yl)aniline and 3-methylphenylacetic acid derivatives. Key steps include amide bond formation under reflux conditions using coupling agents (e.g., EDCI or HATU) in anhydrous solvents like dichloromethane or DMF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane yields >90% purity. Reaction progress is monitored by TLC and HPLC .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the piperidinone carbonyl (δ ~170 ppm), acetamide NH (δ ~8.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 365.19 (calculated for C22H25N2O2).
- X-ray crystallography (if crystals are obtained): Refinement via SHELXL resolves bond lengths/angles and confirms stereoelectronic effects .
Q. What are the key physicochemical properties influencing formulation and stability?
- Methodological Answer :
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Soluble in DMSO, DCM; <0.1 mg/mL in H2O | Requires co-solvents for in vitro assays |
| Stability | Light-sensitive; stable at pH 6–8 | Store in amber vials at –20°C |
| LogP | ~3.2 (predicted) | Indicates moderate membrane permeability |
Q. How can initial biological activity screening be designed to assess therapeutic potential?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of targets like FXa (IC50 determination via chromogenic substrates) .
- Cellular models : Use cancer cell lines (e.g., MCF-7, A549) for cytotoxicity profiling (MTT assay, 48–72 hr exposure).
- Dose-response curves : Generate EC50/IC50 values with triplicate replicates and ANOVA validation .
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s mechanism of action in FXa inhibition?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and FXa.
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with FXa’s S1/S4 pockets. Key residues (e.g., Tyr228, Glu146) may form hydrogen bonds with the piperidinone and acetamide groups .
- Mutagenesis studies : Validate binding hypotheses by mutating predicted interaction sites and assessing activity loss .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aromatics) and test activity.
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the piperidinone ring) using MOE or Discovery Studio.
- Data correlation : Plot substituent hydrophobicity (π) vs. IC50 to identify trends. Example SAR table:
| Substituent (R) | IC50 (FXa, nM) | LogP |
|---|---|---|
| 3-MePh | 45 | 3.2 |
| 4-FPh | 28 | 3.5 |
| 2-ClPh | 120 | 3.8 |
| (Hypothetical data based on ) |
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- ADME profiling :
- Oral bioavailability : Administer in rodents (10 mg/kg) and measure plasma Cmax/Tmax via LC-MS.
- Half-life : Calculate from terminal elimination phase (t1/2β).
- Tissue distribution : Radiolabel the compound and quantify accumulation in liver/kidneys.
- Metabolite identification : Use hepatocyte incubations + UPLC-QTOF to detect oxidative metabolites (e.g., piperidinone ring hydroxylation) .
Q. How should contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., ATP concentrations in kinase assays).
- Contextual analysis : Compare cell line genetic backgrounds (e.g., p53 status in cytotoxicity studies).
- Meta-analysis : Pool data from ≥3 independent studies and apply Fisher’s exact test for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
